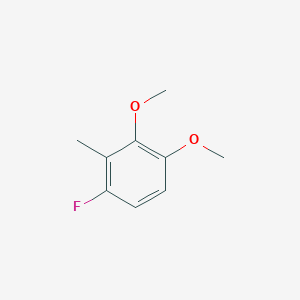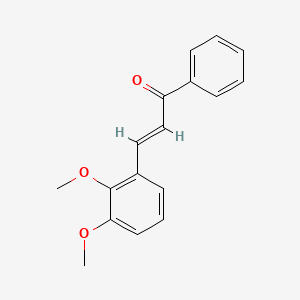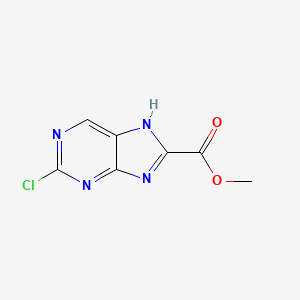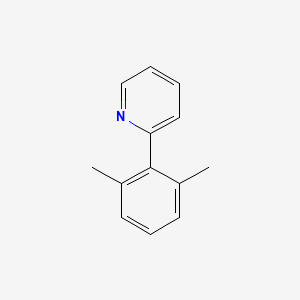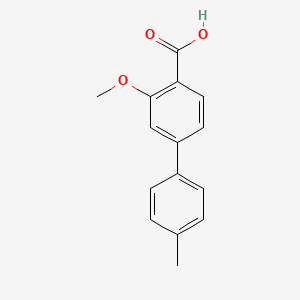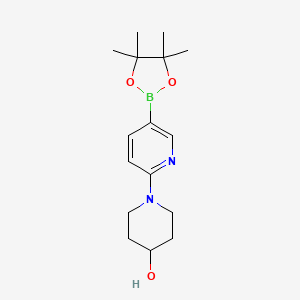
2-(1-Methylethylidene)hydrazinecarboximidamide nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylethylidene)hydrazinecarboximidamide nitrate, also known as 2-MEHCA-NO3, is an organic nitrate compound that has a wide range of potential applications in scientific research. It is an important building block in the synthesis of a variety of compounds, and its unique properties make it an attractive option for use in a variety of laboratory experiments.
科学的研究の応用
2-(1-Methylethylidene)hydrazinecarboximidamide nitrate has a variety of potential applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including 1-methyl-2-nitrosohydrazine, which can be used as a building block for a variety of other organic compounds. Additionally, 2-(1-Methylethylidene)hydrazinecarboximidamide nitrate has been used in the synthesis of a variety of pharmaceuticals, including the anti-inflammatory drug ibuprofen. It has also been used in the synthesis of a variety of other compounds, including herbicides and pesticides.
作用機序
2-(1-Methylethylidene)hydrazinecarboximidamide nitrate is an organic nitrate compound, and its mechanism of action is similar to that of other nitrate compounds. It is believed to act as an oxidizing agent, which can help to break down certain organic compounds. Additionally, 2-(1-Methylethylidene)hydrazinecarboximidamide nitrate can act as an intermediate in the synthesis of a variety of other compounds, which can help to speed up the synthesis process.
Biochemical and Physiological Effects
2-(1-Methylethylidene)hydrazinecarboximidamide nitrate has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory properties, and it has been used in the synthesis of a variety of pharmaceuticals, including the anti-inflammatory drug ibuprofen. Additionally, 2-(1-Methylethylidene)hydrazinecarboximidamide nitrate has been found to have antioxidant properties, and it has been used in the synthesis of a variety of other compounds, including herbicides and pesticides.
実験室実験の利点と制限
2-(1-Methylethylidene)hydrazinecarboximidamide nitrate has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it can be used as an intermediate in the synthesis of a variety of other compounds. Additionally, it is relatively stable, which makes it an attractive option for use in laboratory experiments. However, there are some limitations to using 2-(1-Methylethylidene)hydrazinecarboximidamide nitrate in laboratory experiments. It is highly reactive, and it can be hazardous if not handled properly. Additionally, it can be difficult to obtain in large quantities, which can limit its use in some experiments.
将来の方向性
There are a variety of potential future directions for 2-(1-Methylethylidene)hydrazinecarboximidamide nitrate. It has been studied for its potential use as an intermediate in the synthesis of a variety of other compounds, and it could potentially be used in the synthesis of a variety of pharmaceuticals and other compounds. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Additionally, it could be used in the development of new catalysts and catalytic processes, which could help to speed up the synthesis of a variety of compounds. Finally, it could be used in the development of new drugs, as its anti-inflammatory and antioxidant properties make it an attractive option for use in drug development.
合成法
2-(1-Methylethylidene)hydrazinecarboximidamide nitrate can be synthesized from a variety of starting materials, including ethylenediamine, 1-methyl-2-nitrosohydrazine, and nitric acid. The reaction is typically conducted in an aqueous solution of sodium hydroxide, and the resulting product is a white, crystalline solid. The reaction is relatively straightforward and can be completed in a short amount of time.
特性
IUPAC Name |
2-(propan-2-ylideneamino)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4/c1-3(2)7-8-4(5)6/h1-2H3,(H4,5,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHCPVYIYQRMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


